6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine
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Overview
Description
6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 4-methylphenylhydrazine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the electrophilic carbon atoms of the cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share the triazine core structure but differ in the nature and position of substituents.
4-Methylphenyl Derivatives: Compounds with a 4-methylphenyl group attached to different heterocyclic rings.
Uniqueness
6-(4-Methylphenyl)-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
831218-11-2 |
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Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
6-(4-methylphenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-9(11)13-10(12)15-14-8/h2-5H,1H3,(H4,11,12,13,15) |
InChI Key |
GQIUWFKJKRMIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
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